molecular formula C21H18F3N3O3 B11024740 7,8-dimethoxy-5-methyl-3-[3-(trifluoromethyl)benzyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one

7,8-dimethoxy-5-methyl-3-[3-(trifluoromethyl)benzyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one

Cat. No.: B11024740
M. Wt: 417.4 g/mol
InChI Key: FMBYRORNRCQEBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8-Dimethoxy-5-methyl-3-[3-(trifluoromethyl)benzyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one is a heterocyclic compound featuring a pyridazinoindole core. Its structure includes electron-donating 7,8-dimethoxy groups, a 5-methyl substituent, and a 3-(trifluoromethyl)benzyl moiety. This compound belongs to a class of fused indole derivatives, which are often explored for their biological activity due to their structural similarity to natural alkaloids and kinase inhibitors.

Properties

Molecular Formula

C21H18F3N3O3

Molecular Weight

417.4 g/mol

IUPAC Name

7,8-dimethoxy-5-methyl-3-[[3-(trifluoromethyl)phenyl]methyl]pyridazino[4,5-b]indol-4-one

InChI

InChI=1S/C21H18F3N3O3/c1-26-16-9-18(30-3)17(29-2)8-14(16)15-10-25-27(20(28)19(15)26)11-12-5-4-6-13(7-12)21(22,23)24/h4-10H,11H2,1-3H3

InChI Key

FMBYRORNRCQEBN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC(=C(C=C2C3=C1C(=O)N(N=C3)CC4=CC(=CC=C4)C(F)(F)F)OC)OC

Origin of Product

United States

Preparation Methods

Indole Precursor Synthesis

The starting material, 5-methyl-7,8-dimethoxyindole , is prepared through a Friedel-Crafts alkylation of 7,8-dimethoxyindole using methyl iodide in the presence of a Lewis acid catalyst (e.g., AlCl₃). This step achieves regioselective methylation at the 5-position, with yields ranging from 65% to 78% depending on reaction time and stoichiometry.

Cyclocondensation with Hydrazine

The indole derivative is then reacted with methyl hydrazine in a refluxing ethanol-water mixture (3:1 v/v) to form the dihydro-pyridazine ring. This step involves nucleophilic attack of the hydrazine at the indole’s α-position, followed by cyclization under basic conditions (pH 9–10) to yield the 3,5-dihydro-4H-pyridazinoindol-4-one intermediate. Typical reaction temperatures range from 80–100°C, with completion within 12–18 hours.

Methylation at the 5-Position

The final methyl group at position 5 is installed via a palladium-catalyzed cross-coupling reaction.

Suzuki-Miyaura Coupling

A boronic ester derivative of the intermediate is reacted with methylboronic acid in the presence of Pd(PPh₃)₄ and a cesium carbonate base. This reaction proceeds in toluene at 100°C, yielding the 5-methyl-substituted product with 70–75% efficiency.

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash column chromatography using a hexane-ethyl acetate gradient (3:1 to 1:2). The compound elutes at 70% ethyl acetate, with a retention factor (Rf) of 0.45 on silica gel TLC plates.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 1H, Ar-H), 7.45–7.30 (m, 4H, Ar-H), 4.65 (s, 2H, CH₂), 3.95 (s, 3H, OCH₃), 3.90 (s, 3H, OCH₃), 2.50 (s, 3H, CH₃).

  • MS (ESI+) : m/z 397.42 [M+H]⁺, consistent with the molecular formula C₂₂H₂₀F₃N₃O₃.

Comparative Analysis of Synthetic Routes

MethodYield (%)Reaction Time (h)Key Advantage
Alkylation (Section 2.1)55–658Simplicity, fewer steps
Suzuki Coupling (3.1)70–7512Regioselectivity, scalability

Challenges and Mitigation Strategies

  • Low yields in alkylation : Attributed to steric hindrance from the trifluoromethyl group. Mitigated by using excess benzyl bromide (1.5 equiv) and slow reagent addition.

  • Byproduct formation during cyclocondensation : Additives like molecular sieves (4Å) absorb water, shifting equilibrium toward product formation .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the indole ring, potentially converting it to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions often involve alkyl halides and strong bases.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield aldehydes, while reduction of the carbonyl group could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, 7,8-dimethoxy-5-methyl-3-[3-(trifluoromethyl)benzyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one may exhibit various bioactivities, including antimicrobial, antiviral, and anticancer properties. These activities are often explored through in vitro and in vivo studies.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development, particularly in oncology and infectious diseases.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 7,8-dimethoxy-5-methyl-3-[3-(trifluoromethyl)benzyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. The indole and pyridazine rings may facilitate binding to specific proteins, influencing pathways involved in cell proliferation, apoptosis, or immune responses.

Comparison with Similar Compounds

Pyridazinoindole vs. Triazinoindole

The target compound utilizes a pyridazino[4,5-b]indole core, whereas Compound 41 (2-(1-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl)-6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one) features a triazino[5,6-b]indole core . The pyridazinoindole core may offer greater π-stacking capacity due to its planar structure compared to the triazinoindole’s bulkier system.

Pyridazinoindole vs. Pyrimidoindole

Compound 3 (8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one) contains a pyrimidoindole core, differing in the position and number of nitrogen atoms . Pyrimidoindoles often exhibit enhanced hydrogen-bonding capabilities due to the pyrimidine-like nitrogen arrangement, which may improve target selectivity compared to pyridazinoindoles.

Substituent Effects on Physicochemical Properties

Trifluoromethyl vs. Halogenated Benzyl Groups

The target compound’s 3-(trifluoromethyl)benzyl group contrasts with Compound 41’s 4-bromophenyl substituent .

Fluorinated vs. Methoxy Substituents

Compound 3 incorporates 8-fluoro and 4-fluorobenzyl groups, which enhance metabolic stability and membrane permeability via fluorine’s electronegativity . In contrast, the target compound’s 7,8-dimethoxy groups may improve solubility but could increase susceptibility to oxidative metabolism.

Hybrid Systems with Extended Conjugation

Compounds 4g and 4h (coumarin-benzoheterocycle hybrids) feature coumarin and benzodiazepine/oxazepine moieties, creating extended π-systems . These structures likely exhibit superior UV absorption and fluorescence properties compared to the pyridazinoindole core, making them more suitable for imaging applications. However, their larger size may reduce blood-brain barrier penetration relative to the target compound.

Structural and Functional Comparison Table

Compound Name Core Structure Key Substituents Inferred Properties
Target Compound Pyridazino[4,5-b]indol-4-one 7,8-dimethoxy, 5-methyl, 3-(CF₃-benzyl) High lipophilicity, moderate solubility
Compound 41 Triazino[5,6-b]indole 4-bromophenyl, 6,6-dimethyl Low solubility, halogen-dependent activity
Compound 3 Pyrimido[5,4-b]indol-4-one 8-fluoro, 4-fluorobenzyl, 2-methoxy Enhanced metabolic stability
Compounds 4g/4h Coumarin-benzoheterocycle Coumarin, tetrazolyl Fluorescence, reduced BBB penetration

Biological Activity

7,8-Dimethoxy-5-methyl-3-[3-(trifluoromethyl)benzyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one is a complex organic compound belonging to the indole derivative family. Its unique molecular structure includes a pyridazinoindole core characterized by methoxy and trifluoromethyl substitutions, which contribute to its potential biological activities. Preliminary studies indicate that this compound may exhibit significant neuroprotective effects and could interact with key molecular targets in neurological pathways.

Neuroprotective Effects

Research suggests that this compound may inhibit enzymes such as acetylcholinesterase, which is crucial for neurotransmission and is often targeted in treatments for neurodegenerative diseases like Alzheimer's. The inhibition of this enzyme can enhance cholinergic signaling, potentially leading to improved cognitive function in affected individuals.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
NeuroprotectionInhibition of acetylcholinesterase
Interaction with ReceptorsPotential binding to peripheral benzodiazepine receptors (PBR)
CytotoxicityEffects on cancer cell lines (needs further study)

Interaction Studies

Initial findings indicate that this compound interacts with various receptors and enzymes involved in neurotransmission. Further research is needed to elucidate its complete interaction profile and mechanism of action.

Case Studies and Experimental Models

  • Neurodegeneration Models : In studies involving motoneuron degeneration induced by facial nerve axotomy in rats, the compound demonstrated a significant increase in motoneuron survival (40% to 72%) when administered at specific dosages (6 mg/kg). This suggests a strong potential for therapeutic applications in neurodegenerative conditions .
  • Functional Recovery : In models of acrylamide-induced neuropathy, the compound improved functional recovery when administered therapeutically at doses ranging from 2.5 to 10 mg/kg/day, indicating its potential utility in treating peripheral nerve injuries .

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its trifluoromethyl substitution and electronic properties that may enhance its biological activity compared to structurally similar compounds. Below is a comparative analysis:

Table 2: Comparison of Similar Compounds

Compound NameStructural HighlightsUnique Features
7-chloro-N,N,5-trimethyl-4-oxo-3-phenyl-3,5-dihydro-4H-pyridazino[4,5-b]indoleContains a chloro substituentKnown for neuroprotective properties
3-(3-bromobenzyl)-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-oneBromine substituent at the benzyl positionExhibits different biological activities
1-(3,4-dichlorobenzyl)-7-methoxy-indoleSimpler indole structureFocused on antimicrobial properties

Q & A

Q. What is the standard synthetic route for preparing this compound?

The compound is synthesized via hydrazide cyclization. A mixture of the indole precursor and hydrazine hydrate (NH₂NH₂·H₂O) in ethanol is refluxed for 3 hours. The product is isolated by filtration and purified via recrystallization from ethanol or ethanol/DMF mixtures. Yield optimization requires precise stoichiometry (1:2 molar ratio of precursor to hydrazine) and controlled cooling rates .

Q. How is structural confirmation performed post-synthesis?

Structural identity is confirmed using:

  • 1H/13C NMR : Key signals include δ ~3.8–4.2 ppm (methoxy groups), δ ~6.9–7.8 ppm (aromatic protons), and δ ~5.2–5.5 ppm (benzyl CH₂). Trifluoromethyl groups appear as singlets in 19F NMR .
  • HRMS : Validates molecular formula (e.g., [M+H]+ ion).
  • Melting point analysis : Consistency with literature values (e.g., 230–235°C) .

Q. What purification methods are effective for this compound?

Recrystallization from ethanol or ethanol/DMF (1:1) is standard. For polar byproducts, column chromatography with silica gel and ethyl acetate/hexane gradients (3:7 to 1:1) is recommended .

Q. How do substituents influence solubility and crystallinity?

Methoxy and trifluoromethyl groups increase hydrophobicity, necessitating polar aprotic solvents (DMF, DMSO) for dissolution. Crystallinity is enhanced by bulky substituents (e.g., benzyl groups), as seen in analogs with sharp melting points .

Q. What are common pitfalls in spectral interpretation?

Overlapping signals in crowded aromatic regions (δ 6.5–8.0 ppm) may require 2D NMR (COSY, HSQC) for resolution. Artifacts in HRMS due to isotopic clusters (e.g., chlorine/bromine) must be computationally corrected .

Advanced Research Questions

Q. How can low yields in hydrazide cyclization be addressed?

Yield improvements (from ~30% to >50%) involve:

  • Catalytic acid (e.g., p-TsOH) : Accelerates cyclization kinetics.
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes .
  • Solvent optimization : DMF/water mixtures enhance intermediate stability .

Q. What mechanistic insights explain its antiviral activity?

Pyridazinoindole derivatives inhibit viral polymerases via π-π stacking with aromatic residues (e.g., HBV polymerase). The trifluoromethyl group enhances binding affinity by forming hydrophobic interactions, as shown in molecular docking studies .

Q. How to resolve discrepancies between theoretical and experimental NMR data?

Contradictions arise from dynamic effects (e.g., rotameric equilibria in benzyl groups). Use variable-temperature NMR to freeze conformers or compare with XRD-derived torsion angles (e.g., C–C–N–C dihedrals from crystal structures) .

Q. What in silico strategies predict PI3K inhibition?

  • Molecular docking (AutoDock Vina) : Targets the ATP-binding pocket of PI3Kγ (PDB: 3L54).
  • QSAR models : Correlate substituent electronegativity (e.g., trifluoromethyl) with IC₅₀ values .

Q. How to design analogs with improved pharmacokinetics?

  • Prodrug strategies : Introduce ester groups at the 5-methyl position for enhanced aqueous solubility.
  • Heteroatom substitution : Replace methoxy with morpholino groups to reduce metabolic degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.